molecular formula C11H7BrF6O2 B14028938 Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate

Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate

Cat. No.: B14028938
M. Wt: 365.07 g/mol
InChI Key: GTXWGUOAWWNUSC-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H7BrF6O2. It is characterized by the presence of bromine and trifluoromethyl groups attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate typically involves the esterification of 4-bromo-2,6-bis(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-2,6-difluorobenzoate
  • Ethyl 4-chloro-2,6-bis(trifluoromethyl)benzoate
  • Ethyl 4-bromo-2,6-bis(difluoromethyl)benzoate

Uniqueness

Ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C11H7BrF6O2

Molecular Weight

365.07 g/mol

IUPAC Name

ethyl 4-bromo-2,6-bis(trifluoromethyl)benzoate

InChI

InChI=1S/C11H7BrF6O2/c1-2-20-9(19)8-6(10(13,14)15)3-5(12)4-7(8)11(16,17)18/h3-4H,2H2,1H3

InChI Key

GTXWGUOAWWNUSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C(F)(F)F)Br)C(F)(F)F

Origin of Product

United States

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